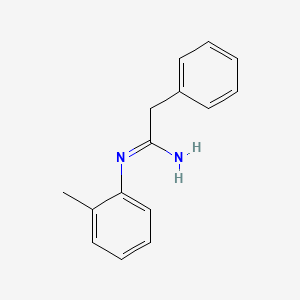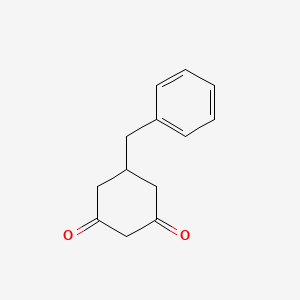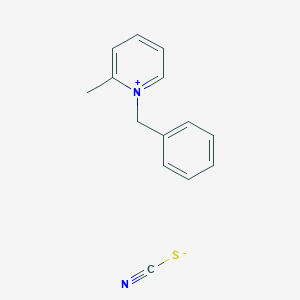
1-Benzyl-2-methylpyridin-1-ium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-methylpyridin-1-ium thiocyanate is a chemical compound that belongs to the class of organic thiocyanates It is characterized by the presence of a benzyl group attached to a methylpyridinium ion, with a thiocyanate anion
Preparation Methods
The synthesis of 1-Benzyl-2-methylpyridin-1-ium thiocyanate typically involves the reaction of 1-benzyl-2-methylpyridinium chloride with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate, in an appropriate solvent. The reaction is usually carried out under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-2-methylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides or amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-2-methylpyridin-1-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylpyridin-1-ium thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with metals and other molecules is a key aspect of its activity .
Comparison with Similar Compounds
1-Benzyl-2-methylpyridin-1-ium thiocyanate can be compared with other thiocyanate-containing compounds, such as:
Potassium thiocyanate: A simple salt used in various chemical reactions.
Sodium thiocyanate: Another common thiocyanate salt with similar applications.
Mercury(II) thiocyanate: Known for its use in pyrotechnics but with different chemical properties.
Properties
CAS No. |
51081-39-1 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
1-benzyl-2-methylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C13H14N.CHNS/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;2-1-3/h2-10H,11H2,1H3;3H/q+1;/p-1 |
InChI Key |
ZIGDHGVVJPSUQD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=[N+]1CC2=CC=CC=C2.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
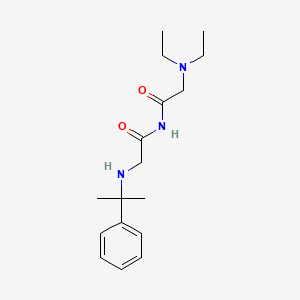

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)

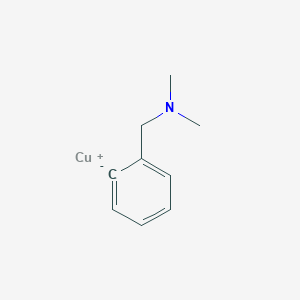

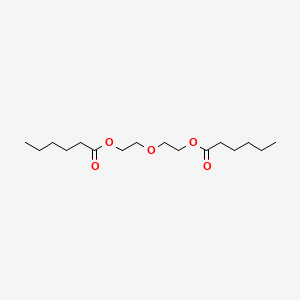
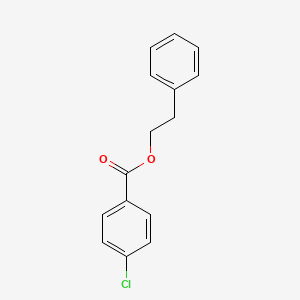
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)


